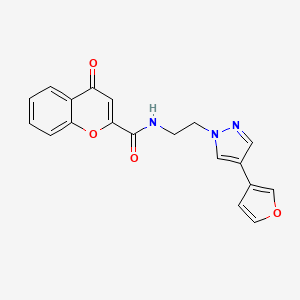

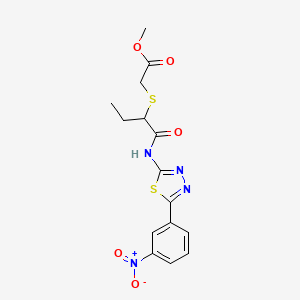

2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

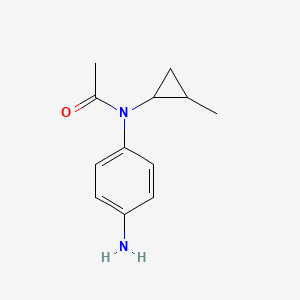

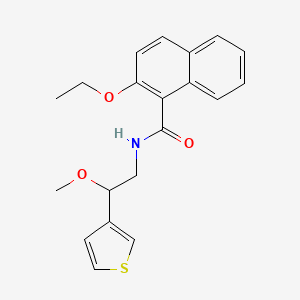

2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide, also known as TH-naphthamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of naphthamides, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Chiroptical Properties of Naphthyl Derivatives : Research by Kerti et al. (2008) focused on the synthesis and stereochemistry of (naphthyl)ethylidene ketals of carbohydrates, examining their chiroptical properties in both solution and solid-state. This study illustrates the importance of naphthyl derivatives in understanding the stereochemical interactions and molecular properties of complex organic compounds, which could be relevant to the synthesis and application of 2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide in studying chiral properties of related compounds (Kerti et al., 2008).

Biodesulfurization of Naphthothiophene : A study by Furuya et al. (2001) on the thermophilic biodesulfurization of naphthothiophene derivatives by Mycobacterium phlei WU-F1 demonstrates the microbial desulfurization of thiophene-containing naphthyl derivatives. This research highlights the potential for biotechnological applications in environmental remediation and the processing of fossil fuels, suggesting a possible avenue for exploring the environmental applications of compounds similar to this compound (Furuya et al., 2001).

Fluorescence Studies with Naphthyl Derivatives : Ghosh et al. (2016) investigated the interaction of naphthyl-imino derivatives with Bovine Serum Albumin (BSA), demonstrating the fluorescent properties of naphthyl compounds. This study underlines the potential of naphthyl derivatives in biological imaging and sensor technologies, pointing to a potential research area for this compound in fluorescence-based applications (Ghosh et al., 2016).

Naphthoquinone-Based Chemosensors : Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone derivatives for detecting transition metal ions, showcasing the utility of naphthyl compounds in the development of selective chemosensors. This research indicates the potential for developing sensors and diagnostic tools using structurally related compounds to this compound (Gosavi-Mirkute et al., 2017).

Propriétés

IUPAC Name |

2-ethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-24-17-9-8-14-6-4-5-7-16(14)19(17)20(22)21-12-18(23-2)15-10-11-25-13-15/h4-11,13,18H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMDOSWXKZYUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CSC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

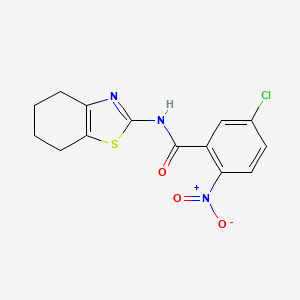

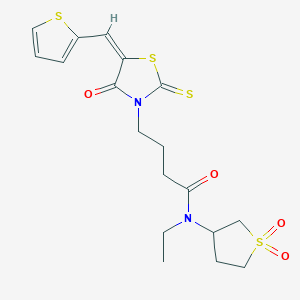

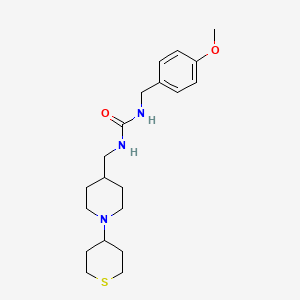

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

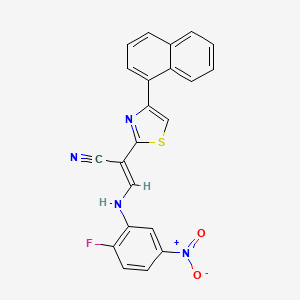

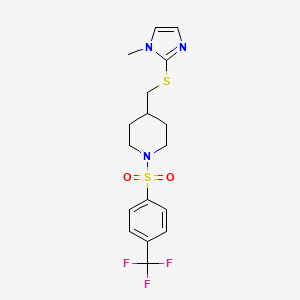

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)

![N-Cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2968275.png)